molecular formula C20H22BrNO4 B2564327 7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326864-81-6

7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2564327
M. Wt: 420.303
InChI Key: AJDDFAHEGBMMKM-UHFFFAOYSA-N
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Description

The compound "7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one" is a chemical that appears to be related to a class of compounds that include various substituted benzoxazepines and benztriazepines. These compounds are of interest due to their potential pharmacological properties and their structural complexity which allows for a variety of chemical reactions and interactions.

Synthesis Analysis

The synthesis of related compounds, such as "7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one," involves the thermolysis of semicarbazones derived from aminobenzophenone . This method could potentially be adapted for the synthesis of the compound by using the appropriate starting materials and conditions to incorporate the diethoxybenzyl group into the benzoxazepine framework.

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular and crystal structures of similar compounds . This technique would likely be essential in confirming the structure of "7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one" as well. The presence of diethoxybenzyl substituents would influence the molecular geometry and could affect the crystal packing through additional non-covalent interactions.

Chemical Reactions Analysis

Compounds with bromo substituents, such as the one , are typically amenable to nucleophilic substitution reactions . The bromine atom could be displaced by various nucleophiles, leading to a wide range of derivatives. Additionally, the presence of the diethoxybenzyl group could allow for further functionalization through electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The diethoxybenzyl group could confer increased lipophilicity compared to unsubstituted analogs. The compound's solubility, melting point, and stability could be determined experimentally. Analytical techniques such as GC-MS and FT-IR could be used to evaluate these properties and to confirm the identity of the compound .

Scientific Research Applications

Synthesis and Structural Analogues

The synthesis of structural analogues involving bromo-compounds and their applications in the development of potential therapeutic agents and organic synthesis methodologies is a significant area of interest. For instance, Carpenter et al. (1979) described the synthesis of several bromo-compounds, highlighting the versatility of these molecules in organic synthesis and potential drug development (Carpenter, Peesapati, & Proctor, 1979). Similarly, Ikemoto et al. (2005) developed a practical synthesis method for an orally active CCR5 antagonist, showcasing the application of bromo-benzoxazepines in medicinal chemistry (Ikemoto et al., 2005).

Anticancer and Biological Activities

The exploration of bromo-benzoxazepines and their derivatives for anticancer properties is another area of research. Bekircan et al. (2008) synthesized new derivatives showing promising anticancer activity against various cancer cell lines, demonstrating the potential of these compounds in oncology (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Kinase Inhibition and Drug Discovery

The development of kinase inhibitors is crucial for targeting various diseases. Li et al. (2017) synthesized benzoxepin-5(2H)-one derivatives as protein-tyrosine kinase inhibitors, highlighting the role of these compounds in drug discovery and development (Li, Yao, Wang, Meng, & Hou, 2017).

Radical Cyclization and Chemical Synthesis

Radical cyclization is a powerful tool in organic synthesis. Kamimura et al. (2003) described the synthesis of 2-benzazepines via radical cyclization, showcasing the utility of bromo-benzoxazepines in synthesizing complex heterocyclic structures (Kamimura, Taguchi, Omata, & Hagihara, 2003).

Natural Product Synthesis and Marine Biology

Bromophenols and bromo-benzoxazepines derived from marine sources exhibit significant biological activities, including antioxidant and antimicrobial properties. Studies on compounds isolated from marine algae, such as those by Xu et al. (2004), emphasize the potential of these natural products in pharmaceutical and nutraceutical applications (Xu, Song, Wang, Li, Xiao, Zhao, Yang, Shang, Yang, & Shi, 2004).

properties

IUPAC Name

7-bromo-4-[(3,4-diethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO4/c1-3-24-18-7-5-14(9-19(18)25-4-2)11-22-12-15-10-16(21)6-8-17(15)26-13-20(22)23/h5-10H,3-4,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDDFAHEGBMMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2CC3=C(C=CC(=C3)Br)OCC2=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

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